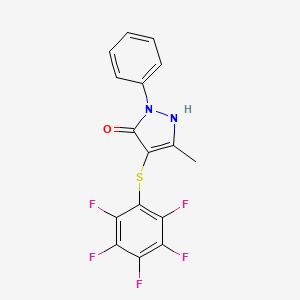

3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-ol

描述

属性

IUPAC Name |

5-methyl-4-(2,3,4,5,6-pentafluorophenyl)sulfanyl-2-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F5N2OS/c1-7-14(16(24)23(22-7)8-5-3-2-4-6-8)25-15-12(20)10(18)9(17)11(19)13(15)21/h2-6,22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTQRRZRMSWSCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)SC3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F5N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Pyrazole Core Formation

The pyrazole scaffold is typically synthesized via cyclocondensation of β-diketones with hydrazines. For this compound, 3-methyl-1-phenyl-1H-pyrazol-5-ol serves as the precursor.

Cyclocondensation of Ethyl Acetoacetate and Phenylhydrazine

A standard method involves reacting ethyl acetoacetate with phenylhydrazine in acidic or basic conditions:

- Reagents : Ethyl acetoacetate, phenylhydrazine, acetic acid/sodium acetate.

- Conditions : Reflux in ethanol (80–100°C, 4–6 hours).

- Yield : 85–92%.

The product, 3-methyl-1-phenyl-1H-pyrazol-5-ol, is isolated via filtration and recrystallization from ethanol.

Thiolation at Position 4

Introducing the perfluorophenylthio group requires functionalizing position 4 of the pyrazole. Two primary strategies are documented:

Nucleophilic Aromatic Substitution (SNAr)

A halogenated intermediate (e.g., 4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-ol ) reacts with perfluorobenzenethiol under basic conditions:

Procedure:

- Halogenation : Treat 3-methyl-1-phenyl-1H-pyrazol-5-ol with POCl₃/PCl₅ to introduce chlorine at position 4.

- Thiolation :

Key Data:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Base | K₂CO₃ |

| Yield | 70–75% |

Disulfide-Mediated Thioetherification

Bis(perfluorophenyl) disulfide and iodine facilitate direct thiolation without pre-halogenation:

Procedure:

- Reagents : 3-Methyl-1-phenyl-1H-pyrazol-5-ol, bis(perfluorophenyl) disulfide, I₂.

- Conditions : Acetonitrile, 60°C, 6 hours.

- Mechanism : Iodine cleaves the S–S bond, generating a sulfenyl iodide that reacts with the pyrazole.

- Yield : 80–85%.

Optimization Insights:

- Solvent : Acetonitrile enhances electrophilicity.

- Catalyst : I₂ (10 mol%) ensures efficient disulfide activation.

Alternative Routes

Characterization and Validation

Synthetic batches are validated via:

Challenges and Solutions

化学反应分析

Types of Reactions

3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the perfluorophenylthio group.

Substitution: The phenyl and perfluorophenylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as halogenated compounds and organometallic reagents (e.g., Grignard reagents) are commonly used.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of deoxygenated derivatives.

Substitution: Formation of various substituted pyrazole derivatives.

科学研究应用

Pharmacological Applications

The compound exhibits a range of biological activities that make it valuable in medicinal chemistry:

1. Anticancer Activity

- Pyrazole derivatives, including 3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-ol, have shown promise in inhibiting cancer cell proliferation. Studies indicate that pyrazoles can induce apoptosis in various cancer cell lines, making them potential candidates for cancer therapy .

2. Anti-inflammatory Properties

- Research highlights the anti-inflammatory effects of pyrazoles. The compound may inhibit pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory diseases .

3. Antimicrobial Effects

- The compound has demonstrated antibacterial and antifungal activities. Pyrazole derivatives are known to disrupt microbial cell wall synthesis, providing a mechanism for their antimicrobial action .

4. Antioxidant Activity

- The antioxidant properties of this compound contribute to its ability to scavenge free radicals, which may protect cells from oxidative stress-related damage .

Agrochemical Applications

In addition to its medicinal uses, the compound has potential applications in agriculture:

1. Pesticidal Activity

- Pyrazole derivatives are explored as pesticides due to their ability to target specific biochemical pathways in pests while being less harmful to non-target organisms. Research indicates that compounds with similar structures exhibit effective insecticidal properties .

2. Herbicidal Properties

- The selective herbicidal activity of pyrazoles suggests that they can be developed into herbicides that inhibit weed growth without affecting crop plants. This selectivity is crucial for sustainable agricultural practices .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Several studies have documented the efficacy of pyrazole derivatives:

Case Study 1: Anticancer Efficacy

A study investigated a series of pyrazole derivatives, including this compound, against various cancer cell lines. Results indicated significant cytotoxic effects, with IC50 values demonstrating potent anticancer activity compared to standard chemotherapeutics .

Case Study 2: Pesticidal Activity

Research on the pesticidal properties of related pyrazole compounds showed effective control over specific pest populations in field trials. These studies highlighted the potential for developing eco-friendly pesticides based on pyrazole chemistry .

作用机制

The mechanism of action of 3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The perfluorophenylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

相似化合物的比较

Structural and Functional Group Variations

Key Structural Analogues :

4-[2-(Benzoylthio)thiazol-4-yl]-3-methyl-1-phenyl-1H-pyrazol-5-ol benzoate (4c) Substituent: Benzoylthio-thiazole at 4-position. Physical Properties: Melting point 157–158°C; IR shows benzoyl C=O (1690 cm⁻¹) and pyrazole-OH (3200 cm⁻¹) .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Substituent: 3-Chlorophenylsulfanyl at 5-position. Structural Note: The sulfanyl (S-) linkage and chloro substituent create moderate electron withdrawal, distinct from the fully fluorinated aryl group in the target compound .

5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (6d) Substituent: Tetrazolylthio-propanoyl at 1-position. Key Data: Melting point 173.1°C; NMR shows methyl (δ 1.54 ppm) and cyano group interactions . Comparison: The tetrazole-thioether moiety enhances hydrogen-bonding capacity, contrasting with the hydrophobic perfluorophenylthio group.

Physicochemical Properties

Melting Points and Stability :

The perfluorophenylthio group likely increases melting point and thermal stability compared to non-fluorinated analogs due to strong C-F bonds and reduced molecular flexibility.

Spectral Data Trends

Infrared (IR) Spectroscopy :

- Target Compound : Expected strong C-F stretches (1100–1200 cm⁻¹) and S-C aromatic vibrations (~700 cm⁻¹).

- 4c : Shows benzoyl C=O (1690 cm⁻¹) and pyrazole-OH (3200 cm⁻¹), absent in the target compound.

- 5-(3-Chlorophenylsulfanyl) Derivative : S-Cl and C-Cl stretches at 550–600 cm⁻¹.

NMR Spectroscopy :

- ¹H NMR : The perfluorophenyl group eliminates aromatic proton signals, simplifying the spectrum compared to chlorophenyl or methoxyphenyl analogs .

- ¹³C NMR: Fluorine-coupled carbons (C-F, δ 110–130 ppm) dominate, contrasting with non-fluorinated derivatives (e.g., 4c: δ 120–160 ppm for aromatic carbons) .

生物活性

3-Methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-ol is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazole ring substituted with a methyl group and a perfluorophenyl thioether. The presence of fluorine atoms in the perfluorophenyl group enhances lipophilicity and can influence the compound's biological interactions.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

- Antitumor Activity : Pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis .

- Anti-inflammatory Effects : Pyrazoles are known to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory mediators .

- Antimicrobial Activity : Some pyrazole derivatives have demonstrated antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory processes or cancer progression. For example, docking studies suggest that similar compounds can bind effectively to prostaglandin reductase, indicating potential anti-inflammatory effects .

- Cell Cycle Arrest : Certain pyrazole derivatives have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation and enhanced apoptosis .

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that pyrazoles can modulate oxidative stress levels within cells, contributing to their cytotoxic effects against cancer cells .

Antitumor Activity

A study involving various pyrazole derivatives found that certain compounds exhibited potent cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The most active derivatives showed IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .

Anti-inflammatory Studies

In vitro assays demonstrated that pyrazole derivatives could significantly reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests their utility in treating inflammatory diseases .

Antimicrobial Efficacy

Research on related pyrazole compounds revealed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings highlight the potential of pyrazoles in addressing antibiotic resistance issues .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-ol, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrazole precursors and perfluorophenyl thiol derivatives. For example, thioether formation via nucleophilic substitution can be achieved by reacting a halogenated pyrazole intermediate with perfluorothiophenol under basic conditions. Optimization includes controlling temperature (70–80°C), using PEG-400 as a solvent for improved solubility, and employing heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) to enhance reaction efficiency . Reaction progress is monitored via TLC, and purification involves recrystallization from aqueous acetic acid.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be prioritized?

- Methodological Answer :

- IR Spectroscopy : Look for S–C stretching vibrations (~650–750 cm⁻¹) and O–H stretching (~3200–3500 cm⁻¹) from the pyrazolol moiety.

- ¹H NMR : Identify the deshielded proton at the 3-methyl group (δ ~2.1–2.3 ppm) and aromatic protons from phenyl/perfluorophenyl groups (δ ~7.0–7.8 ppm).

- 19F NMR : Distinct signals for perfluorophenyl groups (δ −140 to −160 ppm) confirm successful thioether bond formation .

Q. How can researchers confirm the purity and stability of this compound under storage conditions?

- Methodological Answer : Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Stability studies involve accelerated degradation tests under varying pH, temperature (40–60°C), and light exposure, with periodic HPLC monitoring. Recrystallization from ethanol or ethyl acetate is recommended to remove hygroscopic impurities .

Advanced Research Questions

Q. What strategies address low yields in the final thioether bond formation step during synthesis?

- Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Using ultrasonication to improve reagent mixing and reduce reaction time (e.g., 30–60 minutes vs. hours under conventional heating) .

- Substituting polar aprotic solvents (e.g., DMF) with PEG-400 to enhance nucleophilicity of the thiol group .

- Introducing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to facilitate interfacial reactions .

Q. How do crystallographic studies resolve ambiguities in molecular conformation, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used to determine bond lengths, angles, and hydrogen-bonding networks. For example, SHELXL (part of the SHELX suite) refines crystallographic data to resolve torsional strain in the perfluorophenyl-thio-pyrazole linkage. Key parameters include R-factor convergence (<0.05) and validating thermal displacement parameters .

Q. What computational methods can predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., sulfur atom in the thioether group). Solvent effects are incorporated using the Polarizable Continuum Model (PCM) .

Q. How can researchers reconcile discrepancies in biological activity data across different batches of the compound?

- Methodological Answer : Batch inconsistencies may arise from residual solvents or polymorphic forms. Solutions include:

- Solid-state NMR to detect amorphous vs. crystalline impurities.

- Re-evaluating bioassays under standardized conditions (e.g., fixed DMSO concentration to avoid solvent-induced artifacts) .

Q. What green chemistry approaches reduce environmental impact during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。